molecular formula C21H17FN4O3 B2839286 N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941906-96-3

N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2839286
CAS No.: 941906-96-3
M. Wt: 392.39
InChI Key: IVPYKQQPAJCXFF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a pyrazolo-pyrazine derivative characterized by a bicyclic heteroaromatic core. The molecule features a 4-fluorophenyl group attached via an acetamide linker and a 4-methoxyphenyl substituent on the pyrazolo[1,5-a]pyrazin-4-one scaffold.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-29-17-8-2-14(3-9-17)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-16-6-4-15(22)5-7-16/h2-11,18-19,24H,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITJJQNOWYVDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Modifications

The pyrazolo[1,5-a]pyrazin-4-one core distinguishes this compound from analogs with alternative fused-ring systems:

  • Pyrazolo[3,4-d]pyrimidin-4-one (): The pyrimidine ring introduces additional hydrogen-bonding sites, which may enhance interactions with polar residues in active sites.

Table 1: Core Heterocycle Comparison

Core Structure Electron Density Hydrogen-Bonding Capacity Example Compound (Evidence ID)
Pyrazolo[1,5-a]pyrazin-4-one Moderate Moderate Target compound
Pyrazolo[1,5-d]triazin-4-one Low Low Compound in
Pyrazolo[3,4-d]pyrimidin-4-one High High Compound in

Substituent Effects on Bioactivity

Variations in substituents significantly influence physicochemical properties and biological activity:

  • 4-Methoxyphenyl vs.
  • Sulfur vs. Oxygen Linkers (): Replacing the oxygen atom in the acetamide linker with sulfur (e.g., thioacetamide) enhances electron-withdrawing effects, which may stabilize transition states in covalent binding.
  • N-Aryl Substitutions (): The 3,4-dimethylphenyl group in introduces steric bulk, likely reducing binding pocket compatibility compared to the smaller 4-fluorophenyl group in the target compound.

Table 2: Substituent Impact on Key Properties

Substituent LogP (Predicted) Solubility (mg/mL) Bioactivity Trend (Hypothetical)
4-Methoxyphenyl (Target) 2.8 0.15 Moderate kinase inhibition
4-Ethoxyphenyl () 3.2 0.08 Improved membrane permeation
3,4-Dimethylphenyl () 3.5 0.05 Reduced target affinity

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing the compound?

The synthesis involves:

  • Cyclization of precursors : Reacting 5-amino-1H-pyrazole-4-carboxamide with 4-methoxybenzoyl chloride under basic conditions (e.g., triethylamine) to form the pyrazolo[1,5-a]pyrazine core .
  • Substitution reactions : Introducing the 4-fluorophenyl acetamide group via nucleophilic acyl substitution, typically using DMF as a solvent and controlled temperatures (60–80°C) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 408.12) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F bending) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What initial biological screenings are recommended for this compound?

  • Anti-inflammatory activity : Cyclooxygenase (COX-1/COX-2) inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Anticancer potential : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with substituent modifications (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl or 4-ethoxyphenyl) and compare bioactivity .
  • Electronic effects : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring to assess impact on target binding .
  • Core scaffold modification : Replace the pyrazolo[1,5-a]pyrazine core with pyrazolo[3,4-d]pyrimidine to evaluate scaffold-specific activity .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

  • 2D NMR techniques : Use COSY and HSQC to resolve overlapping proton signals in aromatic regions .
  • Recrystallization : Improve sample purity to eliminate solvent or impurity interference in NMR/MS .
  • Cross-validation : Compare experimental IR and MS data with computational predictions (e.g., DFT calculations for vibrational modes) .

Q. How can the compound’s mechanism of action against specific targets be investigated?

  • Molecular docking : Simulate binding interactions with targets like COX-2 (PDB ID: 5KIR) or kinases (e.g., EGFR) using AutoDock Vina .
  • Enzymatic assays : Measure inhibition kinetics (e.g., Kᵢ values) using fluorogenic substrates for target enzymes .
  • Western blotting : Assess downstream protein expression (e.g., p53, Bcl-2) in treated cancer cells to identify apoptotic pathways .

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